molecular formula C12H10Cl2N2O4S2 B6612496 Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- CAS No. 88522-21-8

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-

Cat. No.: B6612496
CAS No.: 88522-21-8
M. Wt: 381.3 g/mol
InChI Key: GOAMXFKJLNIVGT-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-" is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3. The sulfonamide group (-SO₂NH₂) is linked to a phenyl ring bearing an additional aminosulfonyl (-SO₂NH₂) group at the para position (N-[4-(aminosulfonyl)phenyl]).

Properties

IUPAC Name

2,5-dichloro-N-(4-sulfamoylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O4S2/c13-8-1-6-11(14)12(7-8)22(19,20)16-9-2-4-10(5-3-9)21(15,17)18/h1-7,16H,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAMXFKJLNIVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368790
Record name Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-21-8
Record name Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Sulfonamide Formation

A modified approach combines chlorosulfonation and amination in a single reactor. 1,3-Dichlorobenzene is treated with chlorosulfonic acid and subsequently exposed to ammonium hydroxide without isolating intermediates. While this reduces purification steps, yields drop to 55–60% due to competing hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) accelerates the coupling step, completing the reaction in 30 minutes with comparable yields (70–73%) . This method reduces energy consumption but requires specialized equipment.

Chemical Reactions Analysis

Sulfonylation Reaction

The primary route involves reacting 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenyl sulfonamide in the presence of a base (e.g., pyridine or triethylamine):

2,5-Dichlorobenzenesulfonyl chloride+4-Aminophenyl sulfonamideBaseN-[4-(aminosulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide\text{2,5-Dichlorobenzenesulfonyl chloride} + \text{4-Aminophenyl sulfonamide} \xrightarrow{\text{Base}} \text{N-[4-(aminosulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide}

Conditions :

  • Solvents: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C.

  • Role of substituents: The electron-withdrawing chlorine groups enhance the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack by the amine .

Functionalization of the Aminosulfonyl Group

The aminosulfonyl (-SO2_2NH2_2) group can undergo further reactions, such as:

  • Ureation : Reaction with isocyanates to form urea derivatives (e.g., in the synthesis of antihypertensive agents) .

  • Thiazole Ring Formation : Condensation with thiazole precursors to generate bioactive heterocycles (e.g., antidiabetic agents) .

Interaction with Proteins

The compound’s sulfonamide group coordinates with metal ions (e.g., Zn2+^{2+} in carbonic anhydrase) via the sulfonamide oxygen and nitrogen. Theoretical docking studies suggest interactions with residues like Glu614 and Ala320 in calcium channels, influencing vascular resistance .

Carbonic Anhydrase Inhibition

The compound’s sulfonamide moiety binds to the Zn2+^{2+} active site of carbonic anhydrase isoforms (e.g., hCA II), with inhibitory constants (Ki_i) in the nanomolar range. Substituents like chlorine enhance hydrophobic interactions with the enzyme’s active site .

Cardiovascular Effects

In isolated rat heart models, derivatives of this compound reduce coronary resistance (by ~30%) and perfusion pressure (by ~25%) via calcium channel inhibition. Thermodynamic parameters (e.g., binding energy: −6.2 kcal/mol) support strong interactions with L-type calcium channels .

Comparative Analysis of Derivatives

Derivative SubstituentBiological Activity (Ki_i or IC50_{50})Key Interaction Sites
2,5-Dichloro (Target Compound)4.6 nM (hCA II inhibition) Zn2+^{2+}, Glu92, Val121
4-Nitro37.2 nM Hydrophobic pocket residues
4-Methyl12.8 nM Phe131, Leu198

Key Research Findings

  • Synthetic Optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves yields in sulfonamide bond formation .

  • Structure-Activity Relationship : The 2,5-dichloro configuration maximizes steric complementarity with enzyme active sites, while bulkier substituents at the 4-position reduce efficacy .

  • Thermodynamic Profiling : Molecular docking reveals favorable van der Waals and hydrogen-bonding interactions (ΔG = −6.2 kcal/mol) with calcium channels, correlating with in vitro vasodilation .

Scientific Research Applications

Pharmacological Applications

Benzenesulfonamides are widely recognized for their pharmacological properties, especially as antibacterial agents. The specific compound N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- has been studied for its potential in inhibiting specific enzymes and pathways.

  • Ubiquitin Ligase Inhibition : This compound has been identified as a potential inhibitor of ubiquitin ligases, which play a crucial role in protein degradation pathways. Inhibiting these ligases can have therapeutic implications in cancer treatment by preventing the degradation of tumor suppressor proteins .
  • Cyclooxygenase Inhibition : Research has shown that derivatives of sulfonamides can block cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This suggests that N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- may have anti-inflammatory properties .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry for its unique properties that allow for effective separation and analysis.

  • High-Performance Liquid Chromatography (HPLC) : N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- can be analyzed using reverse-phase HPLC methods. This technique involves a mobile phase containing acetonitrile and water, which facilitates the separation of the compound from impurities. The scalability of this method makes it suitable for preparative separations in pharmaceutical applications .

Organic Synthesis Applications

In organic chemistry, benzenesulfonamides are valuable intermediates due to their reactivity.

  • Nucleophilic Substitution Reactions : The chlorine atoms in N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- can participate in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles to synthesize new compounds, expanding the utility of this sulfonamide in synthetic organic chemistry.

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
PharmacologyUbiquitin ligase inhibitor
COX-2 inhibition
Analytical ChemistryHPLC for separation and analysis
Organic SynthesisNucleophilic substitution reactions

Case Study: Ubiquitin Ligase Inhibition

A study focused on the development of benzenesulfonamide derivatives aimed at inhibiting ubiquitin ligases demonstrated promising results. The compound's structural features allowed it to effectively bind to the active site of the ligase, providing a basis for further drug development targeting cancer therapies.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function and thereby disrupting the metabolic processes that rely on the enzyme’s activity. This inhibition can lead to the suppression of tumor growth, reduction of intraocular pressure in glaucoma, and antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related benzenesulfonamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- (Target) - 2,5-dichloro
- N-linked 4-(aminosulfonyl)phenyl
~365.2 (calculated) High polarity due to dual sulfonamide groups; potential for strong H-bonding
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide - 4-chloro
- N-linked 4-chloro-2,5-dimethoxyphenyl
Not provided Methoxy groups increase lipophilicity; chlorine atoms enhance electron withdrawal
Benzenesulfonic acid,2,5-dichloro-4-hydrazinyl - 2,5-dichloro
- 4-hydrazinyl (-NHNH₂)
257.09 Hydrazinyl group enables reactivity (e.g., Schiff base formation or coordination)
Benzenesulfonamide,4-hydroxy-3,5-diiodo- - 4-hydroxy
- 3,5-diiodo
Not provided Iodine substituents increase molecular weight and potential radiocontrast utility
Key Observations:

Polarity and Solubility : The target compound’s dual sulfonamide groups likely render it more polar and water-soluble compared to analogs with methoxy () or hydrazinyl () substituents.

Electronic Effects : The electron-withdrawing chlorine and sulfonamide groups in the target compound may increase the acidity of the sulfonamide proton compared to methoxy-containing analogs (), which are electron-donating .

Reactivity: The hydrazinyl group in ’s compound offers pathways for derivatization (e.g., forming hydrazones), whereas the target compound’s aminosulfonyl group may favor interactions with biological targets (e.g., enzymes or receptors) .

Notes and Limitations

Data Gaps : Experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

Structural insights are inferred .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- , examining its effects on cardiovascular systems, antimicrobial properties, and potential roles in cancer therapy.

Cardiovascular Effects

Recent studies have demonstrated the impact of benzenesulfonamide derivatives on cardiovascular functions. A key study evaluated the effects of N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- using an isolated rat heart model. The findings indicated that this compound influences perfusion pressure and coronary resistance .

Research Findings

  • The study utilized various benzenesulfonamide derivatives to assess their biological activity on perfusion pressure and coronary resistance.
  • Among the tested compounds, 4-(2-amino-ethyl)-benzenesulfonamide exhibited a significant reduction in both perfusion pressure and coronary resistance compared to the control and other derivatives, including N-[4-(aminosulfonyl)phenyl]-2,5-dichloro- .
CompoundEffect on Perfusion PressureEffect on Coronary Resistance
ControlBaselineBaseline
2,5-Dichloro-N-[4-(aminosulfonyl)phenyl]Moderate DecreaseModerate Decrease
4-(2-amino-ethyl)-benzenesulfonamideSignificant DecreaseSignificant Decrease

Antimicrobial Activity

Benzenesulfonamide derivatives are also recognized for their antimicrobial properties. In a comparative study of various synthesized compounds, benzenesulfonamides demonstrated notable antibacterial effects against several pathogens.

Antimicrobial Profile

  • Compounds derived from benzenesulfonamide were tested for their antibacterial activity using the disc diffusion method.
  • The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to or better than standard antibiotics.
CompoundTarget PathogenMIC (mg/mL)
4aE. coli6.72
4hS. aureus6.63
4eC. albicans6.63

Anti-inflammatory and Anticancer Activity

In addition to cardiovascular and antimicrobial effects, benzenesulfonamides have been investigated for their anti-inflammatory and anticancer activities. A study highlighted that certain derivatives exhibited significant anti-inflammatory effects in animal models, reducing edema effectively.

Case Studies

  • Anti-inflammatory Activity : Compounds such as 4a and 4c showed more than 90% inhibition of carrageenan-induced rat paw edema at varying time points .
  • Anticancer Potential : Some sulfanilamide derivatives were evaluated for their ability to inhibit cancer cell growth, displaying promising results against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-, and how are reaction progress and purity monitored?

  • Methodological Answer : The compound can be synthesized via refluxing equimolar ratios of precursors (e.g., substituted propenones and sulfonamide derivatives) in ethanol with catalytic glacial acetic acid. Reaction progress is monitored using thin-layer chromatography (TLC) with chloroform:methanol (4.8:0.2) as the mobile phase. Purification involves filtration, drying, and recrystallization from ethanol .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and hydrogen/carbon environments.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect trace impurities.
  • Melting Point Analysis : To validate crystallinity and compare with literature values.
  • Mass Spectrometry (MS) : For molecular weight confirmation .

Q. How can researchers validate spectral data against existing literature or databases?

  • Methodological Answer : Cross-reference experimental NMR, IR, or MS data with authoritative databases like the NIST Chemistry WebBook. For example, NIST provides validated spectral libraries for benzenesulfonamide derivatives, enabling reconciliation of discrepancies in peak assignments or unexpected signals .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for halogenated benzenesulfonamides?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions. Compare results with computational models (e.g., density functional theory, DFT) to validate electronic and steric effects. For instance, SC-XRD analysis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide revealed non-covalent interactions critical to crystal packing .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide-based inhibitors?

  • Methodological Answer :

Functional Group Modification : Introduce substituents (e.g., halogens, methoxy groups) to assess effects on bioactivity.

In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase).

In Vitro Assays : Evaluate inhibitory potency via enzyme kinetics (e.g., IC₅₀ determination) and cytotoxicity screening (e.g., MTT assays) .

Q. How can researchers address discrepancies in solubility or stability data across studies?

  • Methodological Answer :

  • Solubility : Perform systematic solubility tests in buffered solutions (pH 1.2–7.4) using UV-Vis spectrophotometry.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products.
  • Data Harmonization : Use standardized protocols (e.g., ICH guidelines) to minimize experimental variability .

Q. What advanced characterization methods elucidate the role of fluorinated or sulfonic acid groups in biological activity?

  • Methodological Answer :

  • Fluorine-19 NMR : To track fluorinated group interactions in biological matrices.
  • X-ray Photoelectron Spectroscopy (XPS) : For surface analysis of sulfonic acid groups in polymer composites.
  • Isothermal Titration Calorimetry (ITC) : To quantify binding thermodynamics with target biomolecules .

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